molecular formula C18H19NO4 B2543174 Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine CAS No. 1260811-27-5

Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine

Cat. No.: B2543174
CAS No.: 1260811-27-5
M. Wt: 313.353
InChI Key: WJYOGHXICMZTOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine: is a chemical compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol This compound is characterized by the presence of two 2,3-dihydrobenzo[b][1,4]dioxin-6-yl groups attached to a central amine group

Scientific Research Applications

Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine has several applications in scientific research, including:

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures should be taken when handling this compound, including wearing protective clothing and avoiding eye and skin contact .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-ylmethyl chloride with an amine source under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine: is structurally similar to other compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety, such as:

Uniqueness: The uniqueness of this compound lies in its dual 2,3-dihydrobenzo[b][1,4]dioxin groups attached to a central amine, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-3-15-17(22-7-5-20-15)9-13(1)11-19-12-14-2-4-16-18(10-14)23-8-6-21-16/h1-4,9-10,19H,5-8,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYOGHXICMZTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CNCC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.